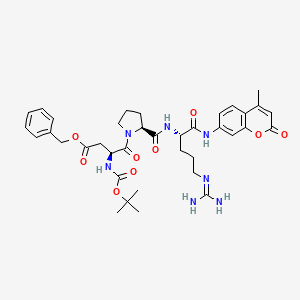![molecular formula C10H11ClN4O4 B15139827 2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)
2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a chemical compound that belongs to the class of purine analogues. It is structurally related to nucleosides and has significant biological activity. This compound is known for its role in various biochemical processes and has been extensively studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the chlorination of a purine derivative followed by glycosylation. The reaction conditions often require the use of protective groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include chlorinating agents such as thionyl chloride or phosphorus oxychloride, and glycosyl donors like protected ribose derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography, and rigorous quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding deoxy form, typically using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Deoxy purine analogues.
Substitution: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets specific enzymes involved in nucleotide metabolism, thereby inhibiting their activity and affecting cellular replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-2’-deoxyadenosine: Another purine analogue with similar biological activity.
6-chloropurine: A related compound with different substitution patterns.
9-β-D-arabinofuranosyladenine: A nucleoside analogue with antiviral properties.
Uniqueness
2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific structural features, which confer distinct biological activity and therapeutic potential. Its ability to selectively target certain enzymes and pathways makes it a valuable compound in both research and clinical settings.
Propiedades
Fórmula molecular |
C10H11ClN4O4 |
|---|---|
Peso molecular |
286.67 g/mol |
Nombre IUPAC |
2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11ClN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5-,6-/m1/s1 |
Clave InChI |
PFZWCXFVGJYNGP-HSUXUTPPSA-N |
SMILES isomérico |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Cl)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Cl)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


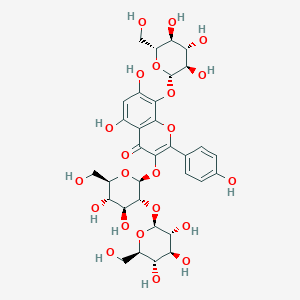
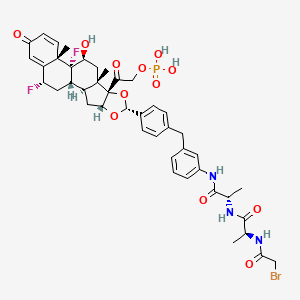
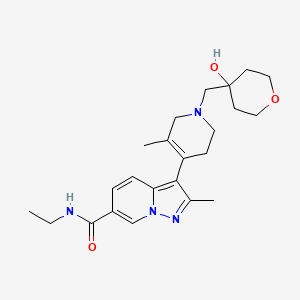
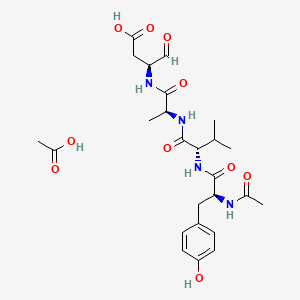
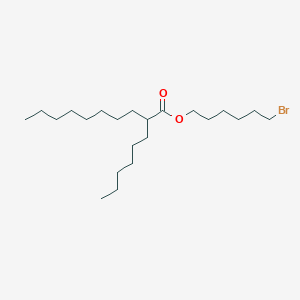
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)
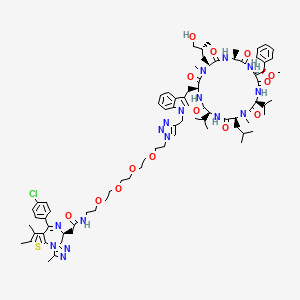
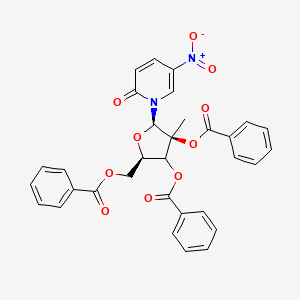

![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)
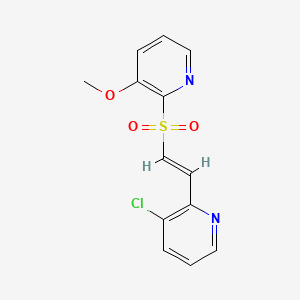
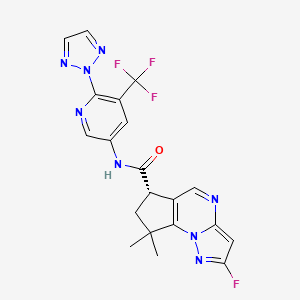
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
